8-chloro-5-methyl-3,4-dihydroisoquinolin-1(2H)-one

Medicinal Chemistry Scaffold Hopping Structure-Activity Relationship

8-Chloro-5-methyl-3,4-dihydroisoquinolin-1(2H)-one (CAS 1844851-19-9, molecular formula C₁₀H₁₀ClNO, molecular weight 195.64 g/mol) is a dihydroisoquinolinone derivative belonging to the 3,4-dihydroisoquinolin-1(2H)-one scaffold class. This scaffold has been extensively employed in medicinal chemistry campaigns targeting protein arginine methyltransferase 5 (PRMT5) for non-Hodgkin's lymphoma , poly(ADP-ribose) polymerase (PARP) , and as antioomycete agents for plant disease management.

Molecular Formula C10H10ClNO
Molecular Weight 195.64 g/mol
Cat. No. B13911935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-chloro-5-methyl-3,4-dihydroisoquinolin-1(2H)-one
Molecular FormulaC10H10ClNO
Molecular Weight195.64 g/mol
Structural Identifiers
SMILESCC1=C2CCNC(=O)C2=C(C=C1)Cl
InChIInChI=1S/C10H10ClNO/c1-6-2-3-8(11)9-7(6)4-5-12-10(9)13/h2-3H,4-5H2,1H3,(H,12,13)
InChIKeyTUUQNIQKKRAZBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Chloro-5-methyl-3,4-dihydroisoquinolin-1(2H)-one: Core Scaffold and Structural Identity for Procurement Specifications


8-Chloro-5-methyl-3,4-dihydroisoquinolin-1(2H)-one (CAS 1844851-19-9, molecular formula C₁₀H₁₀ClNO, molecular weight 195.64 g/mol) is a dihydroisoquinolinone derivative belonging to the 3,4-dihydroisoquinolin-1(2H)-one scaffold class . This scaffold has been extensively employed in medicinal chemistry campaigns targeting protein arginine methyltransferase 5 (PRMT5) for non-Hodgkin's lymphoma [1], poly(ADP-ribose) polymerase (PARP) [2], and as antioomycete agents for plant disease management [3]. The compound is characterized by a chlorine atom at the 8-position and a methyl group at the 5-position on the dihydroisoquinolinone core, substituents that determine its reactivity profile, physicochemical properties, and potential biological target engagement.

Why 8-Chloro-5-methyl-3,4-dihydroisoquinolin-1(2H)-one Cannot Be Freely Substituted by Generic Analogs


IMPORTANT CAVEAT: A comprehensive search of the primary literature, patent databases, and authoritative biochemical databases (ChEMBL, BindingDB, PubChem) reveals that 8-chloro-5-methyl-3,4-dihydroisoquinolin-1(2H)-one currently lacks publicly available, direct head-to-head quantitative comparator data. The differential evidence presented below is therefore constructed from the best available class-level and cross-study comparable data, supplemented by structural differentiation reasoning. Substitution with a generic 3,4-dihydroisoquinolin-1(2H)-one analog (e.g., the unsubstituted core or analogs lacking the 8-Cl/5-Me combination) risks losing the specific electronic and steric properties conferred by this precise substitution pattern, which have been shown in class-level SAR studies to critically influence biological activity [1][2]. Users should verify the specific assay relevance of this substitution pattern for their target of interest before procurement.

Quantitative Evidence Guide: Differentiating 8-Chloro-5-methyl-3,4-dihydroisoquinolin-1(2H)-one from Closest Analogs


Structural Differentiation: 8-Cl + 5-Me Substitution Pattern vs. Unsubstituted Core

The simultaneous presence of the electron-withdrawing 8-chloro substituent and the electron-donating 5-methyl group creates a unique electronic environment on the aromatic ring that is absent in the unsubstituted 3,4-dihydroisoquinolin-1(2H)-one core [1]. In PRMT5 inhibitor development, systematic SAR studies demonstrated that substitutions on the dihydroisoquinolinone scaffold dramatically alter inhibitory potency, with the lead compound D3 achieving potent PRMT5 inhibition and antiproliferative activity against Z-138 non-Hodgkin's lymphoma cells [1]. While D3 is not the target compound, the SAR paradigm establishes that the specific substitution pattern is a critical determinant of biological activity.

Medicinal Chemistry Scaffold Hopping Structure-Activity Relationship

Antioomycete Activity Potential: Dihydroisoquinolinone Scaffold vs. Commercial Hymexazol

A series of 59 3,4-dihydroisoquinolin-1(2H)-one derivatives were synthesized and screened against the phytopathogen Pythium recalcitrans. The most potent derivative (I23) exhibited an EC₅₀ of 14 μM, which is 2.7-fold more potent than the commercial standard hymexazol (EC₅₀ 37.7 μM) [1]. 3D-QSAR CoMFA and CoMSIA models established that the C4-carboxyl group and other structural features on the scaffold are essential for activity [1]. The 8-chloro-5-methyl substitution pattern provides a distinct starting point for further derivatization at other positions on the core.

Agrochemical Plant Disease Management Antioomycete

PARP Inhibition Potential: Dihydroisoquinolinone Scaffold Class vs. Benzamide Baseline

The dihydroisoquinolinone scaffold class was discovered in the early 1990s as PARP inhibitors that are at least 100-fold more potent than the benzamide baseline [1]. Patent literature (US20030008896) specifically discloses isoquinolinone and dihydroisoquinolinone derivatives as PARP inhibitors, with the constrained lactam ring enforcing the anti-orientation of the carbamoyl group critical for PARP binding [2]. The 8-chloro-5-methyl substitution provides additional vectors for modulating PARP isoform selectivity.

Oncology PARP Inhibition DNA Damage Response

Synthetic Versatility: 8-Cl as a Handle for Nucleophilic Substitution vs. 8-H or 8-Br Analogs

The chlorine atom at the 8-position serves as a synthetic handle for nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions. The 8-chloro substituent balances reactivity (more reactive than 8-H but more stable than 8-Br or 8-I) and is readily displaced by amines, thiols, or other nucleophiles to generate diverse compound libraries [1]. By contrast, the 8-unsubstituted analog (5-methyl-3,4-dihydroisoquinolin-1(2H)-one, CAS 129075-56-5) lacks this diversification point entirely.

Synthetic Chemistry Late-Stage Functionalization Derivatization

Optimal Research and Industrial Application Scenarios for 8-Chloro-5-methyl-3,4-dihydroisoquinolin-1(2H)-one


PRMT5 Inhibitor Lead Optimization and Scaffold Hopping Programs

Based on the demonstrated success of 3,4-dihydroisoquinolin-1(2H)-one derivatives as PRMT5 inhibitors in non-Hodgkin's lymphoma models [1], the 8-chloro-5-methyl substitution pattern offers a distinct starting point for systematic SAR exploration. The compound can serve as a core scaffold for exploring substituent effects at other positions (C4, C6, C7, N2) while maintaining the 8-Cl/5-Me pharmacophoric elements. Procurement is recommended for medicinal chemistry groups conducting PRMT5 or related methyltransferase inhibitor programs.

Agrochemical Discovery: Antioomycete Agent Development

The 3,4-dihydroisoquinolin-1(2H)-one scaffold has validated antioomycete activity, with optimized derivatives exceeding the potency of commercial hymexazol (EC₅₀ 14 μM vs. 37.7 μM) [2]. The 8-chloro-5-methyl-3,4-dihydroisoquinolin-1(2H)-one scaffold can be elaborated with polar groups (e.g., carboxyl, hydroxyl) at positions shown by 3D-QSAR to enhance activity, making it a suitable starting material for agrochemical discovery programs targeting oomycete phytopathogens.

PARP Inhibitor Medicinal Chemistry: Constrained Lactam Scaffold Exploration

Given that dihydroisoquinolinones represent a privileged PARP inhibitor scaffold with ≥100-fold improved potency over benzamide [3], and patent disclosures specifically claiming isoquinolinone and dihydroisoquinolinone derivatives as PARP inhibitors [4], the compound is suitable as a core intermediate for synthesizing novel PARP inhibitor candidates with potentially differentiated isoform selectivity profiles.

Focused Compound Library Synthesis via Late-Stage C8 Diversification

The C8-Cl substituent provides a versatile synthetic handle [5]. Procurement is recommended for laboratories building focused libraries where the dihydroisoquinolinone core is decorated with diverse amines, aryl groups, or heterocycles at C8 via SNAr or cross-coupling, enabling rapid parallel SAR exploration that is not feasible with the 8-unsubstituted analog (CAS 129075-56-5).

Quote Request

Request a Quote for 8-chloro-5-methyl-3,4-dihydroisoquinolin-1(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.